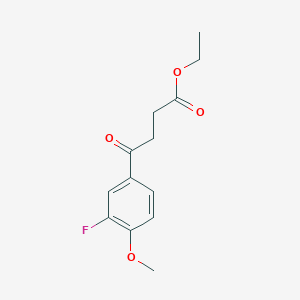

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate

Übersicht

Beschreibung

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes a fluoro and methoxy substituted phenyl ring attached to a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate typically involves the use of Grignard reagents. A common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the anhydrous environment and precise temperature control required for the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or methoxy groups.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibacterial and Antifungal Activities

Research has indicated that ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate exhibits significant antibacterial properties. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM, indicating strong bactericidal effects . Additionally, it has shown promising antifungal activity against Candida species, surpassing traditional agents like fluconazole in efficacy .

Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines. This modulation of immune responses highlights its potential as a therapeutic agent in inflammatory diseases .

Cancer Research

The compound has been investigated for its antiproliferative effects in cancer cells. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7), with IC50 values indicating potent activity against various cancer cell lines . Its ability to inhibit tubulin polymerization further supports its candidacy as a microtubule-targeting agent for cancer therapy .

Agricultural Applications

Pesticide Development

The structural properties of this compound suggest potential applications as a pesticide or herbicide. Its unique chemical structure may provide effective means of controlling agricultural pests, although further research is necessary to elucidate its specific biological activities in this context .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various organic reactions, which allow for modifications tailored to specific applications in medicinal chemistry and agricultural sciences. The compound's molecular formula is C13H13FNO3, with a molecular weight of approximately 253.25 g/mol .

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against MRSA and Enterococcus faecalis, demonstrating significant reductions in bacterial viability at concentrations below 100 μM .

- Investigation into Biofilm Formation : Another investigation focused on the compound's ability to disrupt biofilms formed by pathogenic fungi, revealing up to 75% inhibition of biofilm formation at sub-MIC concentrations .

Wirkmechanismus

The mechanism of action of Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features. The fluoro and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 3-fluoro-4-methoxyphenyl sulfide

- 3-Fluoro-4-methoxyphenylacetic acid

- Benzene sulfonamide pyrazole thio-oxadiazole derivatives

Uniqueness

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate is unique due to its combination of a fluoro and methoxy substituted phenyl ring with a butanoate ester. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 254.25 g/mol. The compound features a 3-fluoro-4-methoxyphenyl group attached to a butanoate moiety, contributing to its distinct chemical reactivity and biological properties.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, compounds with similar structures have been studied for various pharmacological effects. The presence of fluorine and methoxy groups is known to modulate lipophilicity and receptor interactions, suggesting potential therapeutic applications.

Potential Biological Activities

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial and fungal pathogens.

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are critical in preventing oxidative stress-related damage.

- Anti-inflammatory Effects : Investigations into related compounds indicate potential anti-inflammatory mechanisms, possibly through inhibition of cyclooxygenase enzymes.

The mechanism of action for this compound is not fully elucidated. However, its structural characteristics suggest interactions with specific enzymes or receptors. The fluoro and methoxy substituents likely enhance binding affinity and specificity, influencing its biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | Lacks fluorine substituent |

| Ethyl 3-fluorophenyl-4-oxobutanoate | C13H15FO4 | Different positioning of fluorine |

| Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate | C11H12F O5 | Contains hydroxyl group instead of carbonyl |

| Mthis compound | C12H13FO4 | Methyl group instead of ethyl |

The unique combination of a fluoro and methoxy group in this compound may enhance its biological activity compared to these similar compounds.

Synthesis and Research Applications

This compound can be synthesized through multi-step synthetic pathways that require careful control of reaction conditions to ensure high yields and purity. Common methods include:

- Nucleophilic Substitution : Utilizing nucleophiles under basic conditions.

- Oxidation/Reduction Reactions : Employing reagents like sodium borohydride for reductions or potassium permanganate for oxidations.

This compound has potential applications in:

- Medicinal Chemistry : As an intermediate in drug development.

- Biological Research : For studying enzyme interactions and receptor binding.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights the importance of structural modifications in enhancing biological activity. For instance, studies on fluorinated compounds have shown increased potency in antimicrobial assays compared to their non-fluorinated counterparts.

Eigenschaften

IUPAC Name |

ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-3-18-13(16)7-5-11(15)9-4-6-12(17-2)10(14)8-9/h4,6,8H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMMECMIRSJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248249 | |

| Record name | Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-97-7 | |

| Record name | Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.